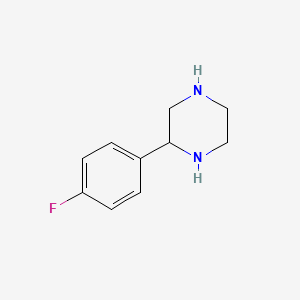

2-(4-Fluorophenyl)piperazine

Vue d'ensemble

Description

La 2-(4-Fluorophényl)pipérazine est un composé chimique de formule moléculaire C10H13FN2. C'est un dérivé de la pipérazine, où l'un des atomes d'hydrogène sur le cycle phényle est remplacé par un atome de fluor.

Mécanisme D'action

Target of Action

2-(4-Fluorophenyl)piperazine is a piperazine derivative that has been found to interact with several targets. It has been reported to act as an agonist at the 5-HT1A serotonin receptor . Additionally, it has been suggested to have affinity for the dopamine D4 receptor .

Mode of Action

The interaction of this compound with its targets leads to a series of changes in cellular signaling. As a 5-HT1A receptor agonist, it can stimulate this receptor, leading to a decrease in the firing rate of serotonin neurons . This can result in a variety of effects, including mood regulation and the modulation of cognition, learning, and memory.

Biochemical Pathways

The activation of the 5-HT1A receptor by this compound can affect several biochemical pathways. For instance, it can lead to the inhibition of adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell . This can have downstream effects on various cellular processes, including the regulation of ion channels and the modulation of gene expression.

Pharmacokinetics

It is known that the compound is well absorbed and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is metabolized in the liver, primarily by the CYP2D6 enzyme .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. Its activation of the 5-HT1A receptor can lead to a decrease in the firing rate of serotonin neurons, which can have various effects on mood, cognition, learning, and memory . Additionally, its potential interaction with the dopamine D4 receptor could influence dopaminergic signaling, which is involved in reward, motivation, and other aspects of behavior .

Analyse Biochimique

Biochemical Properties

2-(4-Fluorophenyl)piperazine has been found to act mainly as a 5-HT1A receptor agonist, with some additional affinity for the 5-HT2A and 5-HT2C receptors This suggests that it may interact with these proteins to influence biochemical reactions in the brain

Cellular Effects

The cellular effects of this compound are likely to be influenced by its interactions with serotonin receptors. Serotonin is a key neurotransmitter that plays a role in a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By acting as an agonist for certain serotonin receptors, this compound may influence these processes in ways that could have implications for mood and cognition.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its binding to serotonin receptors, where it acts as an agonist . This means that it can bind to these receptors and activate them, potentially influencing the reuptake of serotonin and norepinephrine and possibly inducing their release . This could lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is active at doses between 20 and 150 mg, with higher doses causing a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is active at doses between 20 and 150 mg

Metabolic Pathways

It has been suggested that the compound may be metabolized in the liver, potentially involving various Cytochrome P450 enzymes

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(4-Fluorophényl)pipérazine implique généralement la réaction de la 4-fluoroaniline avec la pipérazine. Une méthode courante est la réaction de substitution aromatique nucléophile, où la 4-fluoroaniline est mise à réagir avec la pipérazine en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées .

Méthodes de production industrielle

Dans les environnements industriels, la production de 2-(4-Fluorophényl)pipérazine peut être mise à l'échelle en utilisant des voies de synthèse similaires. Le processus implique l'utilisation de grands réacteurs et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le mélange réactionnel est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 2-(4-Fluorophényl)pipérazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Hydrure de sodium dans le DMF pour la substitution aromatique nucléophile.

Principaux produits formés

Oxydation : Formation des dérivés phénoliques ou quinoniques correspondants.

Réduction : Formation de l'amine correspondante.

Substitution : Formation de diverses phénylpipérazines substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

La 2-(4-Fluorophényl)pipérazine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses interactions avec divers récepteurs biologiques, notamment les récepteurs de la sérotonine et de la dopamine.

Médecine : Enquêté pour son utilisation potentielle dans le développement de produits pharmaceutiques, en particulier dans le traitement des troubles neurologiques.

Industrie : Utilisé dans la production de produits agrochimiques et d'autres produits chimiques industriels

Mécanisme d'action

Le mécanisme d'action de la 2-(4-Fluorophényl)pipérazine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il est connu pour se lier aux récepteurs de la sérotonine et de la dopamine, modulant leur activité. Cette interaction peut influencer divers processus physiologiques, notamment la régulation de l'humeur et la neurotransmission .

Applications De Recherche Scientifique

2-(4-Fluorophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Used in the production of agrochemicals and other industrial chemicals

Comparaison Avec Des Composés Similaires

La 2-(4-Fluorophényl)pipérazine peut être comparée à d'autres composés similaires tels que :

- 2-(4-Chlorophényl)pipérazine

- 2-(4-Bromophényl)pipérazine

- 2-(4-Méthylphényl)pipérazine

Unicité

La présence de l'atome de fluor dans la 2-(4-Fluorophényl)pipérazine confère des propriétés uniques telles qu'une stabilité métabolique accrue et des caractéristiques électroniques modifiées, ce qui la distingue de ses analogues .

Conclusion

La 2-(4-Fluorophényl)pipérazine est un composé polyvalent qui a un potentiel significatif dans divers domaines de la recherche scientifique. Ses propriétés chimiques uniques et sa capacité à interagir avec les récepteurs biologiques en font un outil précieux dans le développement de nouveaux produits pharmaceutiques et autres applications.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAKSEMIIIZYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984252 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-33-3 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.